![molecular formula C22H23NO4 B2713420 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid CAS No. 632350-45-9](/img/structure/B2713420.png)
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azepane ring. This compound is primarily used in peptide synthesis as a protecting group for amino acids, ensuring that specific reactions occur without interference from other functional groups.
Métodos De Preparación
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid typically involves the following steps:
Fmoc Protection: The azepane-2-carboxylic acid is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Fmoc-protected azepane-2-carboxylic acid.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further use.
Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free azepane-2-carboxylic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups present.
Common reagents used in these reactions include bases like piperidine for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides.
Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs, where it helps protect functional groups during the synthesis process.
Biological Studies: Researchers use this compound to study protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides.
Mecanismo De Acción
The primary mechanism of action for 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid involves its role as a protecting group. The Fmoc group prevents unwanted reactions at the amino group of the azepane-2-carboxylic acid during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for controlled deprotection and subsequent reactions.
Comparación Con Compuestos Similares
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:
1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid: Similar in structure but contains a pyrrolidine ring instead of an azepane ring.
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azetidine-2-carboxylic acid: Contains an azetidine ring, making it more rigid compared to the azepane derivative.
1-[(9H-fluoren-9-ylmethoxy)carbonyl]proline: Another Fmoc-protected amino acid with a proline ring, commonly used in peptide synthesis.
The uniqueness of this compound lies in its azepane ring, which provides different steric and electronic properties compared to other Fmoc-protected amino acids.
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20-12-2-1-7-13-23(20)22(26)27-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,1-2,7,12-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJOHQNQAXAVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632350-45-9 |
Source


|
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
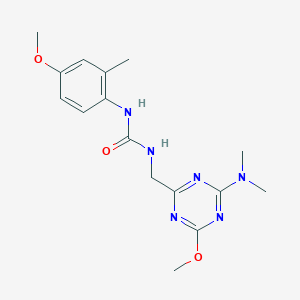
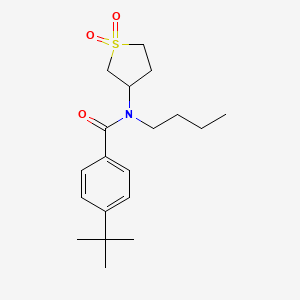
![3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2713339.png)
![8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713342.png)
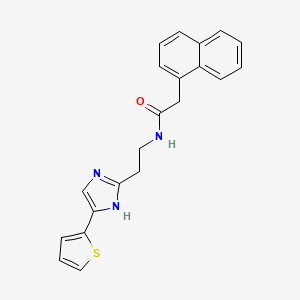
![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B2713344.png)
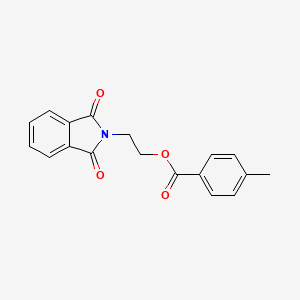
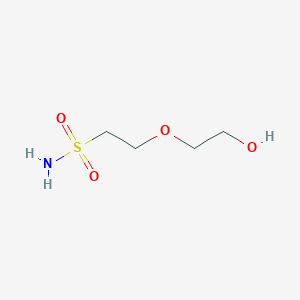
![N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2713350.png)
![8-(2,3-dimethoxyphenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2713351.png)
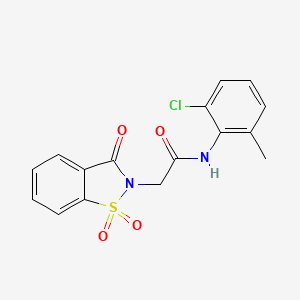
![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2713355.png)
![2-(2-fluorophenoxy)-N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2713357.png)
![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2713359.png)
